6-Nitro-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-3-6-5(4-9-7)1-2-8-6/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDYJOFWMSSDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646633 | |
| Record name | 6-Nitro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-77-7 | |
| Record name | 6-Nitro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations Involving 6 Nitro 1h Pyrrolo 3,2 C Pyridine
Established Synthetic Routes for the Pyrrolo[3,2-c]pyridine Core
The synthesis of the 1H-pyrrolo[3,2-c]pyridine ring system, also known as 5-azaindole, is a significant area of research in heterocyclic chemistry. The construction of this fused bicyclic structure can be approached by forming the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) or by building the pyridine ring onto a pyrrole precursor.
Synthesis from Pyridine Precursors and Cyclocondensation Reactions
A prominent and contemporary method for constructing the 1H-pyrrolo[3,2-c]pyridine core begins with substituted pyridine derivatives. nih.govsemanticscholar.org A recent synthetic route exemplifies this approach, starting with commercially available 2-bromo-5-methylpyridine. nih.gov
The key steps in this pathway are:
N-Oxidation: The initial pyridine is treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form the corresponding pyridine-1-oxide. nih.gov
Nitration of the Precursor: The pyridine-1-oxide intermediate is then nitrated. This step is crucial as it installs the nitro group at the 4-position of the pyridine ring, which will ultimately become the 6-position of the final pyrrolo[3,2-c]pyridine scaffold. nih.govsemanticscholar.org
Side-Chain Elaboration: The methyl group on the nitrated pyridine-1-oxide is subsequently reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction extends the side chain, creating a key enamine intermediate necessary for the upcoming cyclization. nih.govsemanticscholar.org
Reductive Cyclization: The final step to form the fused ring system is a reductive cyclization. Treatment of the enamine intermediate with iron powder in acetic acid simultaneously reduces the nitro group and facilitates the intramolecular cyclization to construct the pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core. semanticscholar.org
This multi-step sequence highlights a robust strategy where the functionalities of the final product are strategically introduced onto the pyridine precursor before the annulation of the pyrrole ring.
Synthesis from Pyrrole Precursors via Multi-Step Transformations
An alternative strategy involves building the pyridine ring onto an existing pyrrole framework. Although less common for this specific isomer compared to pyridine-based routes, this approach is a valid synthetic strategy for pyrrolopyridines. tugraz.at One such pathway begins with a 2-substituted pyrrole and involves several key transformations to annulate the pyridine ring. tugraz.at The described sequence includes:
Knoevenagel Condensation: This step is used to introduce a carboxylic acid moiety at the appropriate position on the pyrrole precursor. tugraz.at
Conversion to Azide (B81097): The carboxylic acid is then transformed into an acyl azide.
Curtius Rearrangement: The acyl azide undergoes a Curtius rearrangement, a thermal or photochemical process that converts the acyl azide to an isocyanate, which then serves as the precursor for the formation of the pyridine ring fused to the pyrrole core. tugraz.at
This method demonstrates the versatility of using pyrrole as a starting point, building the second heterocyclic ring through a series of classical organic reactions.
General Strategies for Pyrrolo[3,2-c]pyridine Ring System Formation
Several named reactions, traditionally used for indole (B1671886) synthesis, have been adapted for the creation of azaindoles, including the 1H-pyrrolo[3,2-c]pyridine system.
Leimgruber-Batcho Synthesis: This powerful method produces indoles (and by extension, azaindoles) from o-nitrotoluenes or their heterocyclic analogues. wikipedia.orgrsc.org The process involves two main steps: first, the formation of an enamine by reacting the o-nitrotoluene analogue with a formamide (B127407) acetal, and second, a reductive cyclization of the resulting nitroenamine to form the indole scaffold. wikipedia.org A variety of reducing agents can be employed for the cyclization step, including catalytic hydrogenation with Raney nickel or palladium on carbon (Pd/C), as well as reduction with stannous chloride (SnCl₂) or iron in acetic acid. wikipedia.orgresearchgate.net
Bartoli Indole Synthesis: This reaction provides a direct route to 7-substituted indoles and can be applied to the synthesis of azaindoles. wikipedia.orgjk-sci.comonlineorganicchemistrytutor.com The core transformation involves the reaction of an ortho-substituted nitroarene (or a nitropyridine derivative) with three equivalents of a vinyl Grignard reagent. wikipedia.orgonlineorganicchemistrytutor.com The presence of a bulky substituent ortho to the nitro group is often crucial for the success of the reaction, as it facilitates the key jk-sci.comjk-sci.com-sigmatropic rearrangement in the reaction mechanism. wikipedia.orgjk-sci.com This method is particularly valued for its ability to produce indoles substituted on the carbocyclic ring. wikipedia.org
Introduction of the Nitro Group at Position 6: Specific Nitration Protocols
The introduction of a nitro group at the 6-position of the 1H-pyrrolo[3,2-c]pyridine scaffold is a key transformation for accessing the title compound. The most effective and regioselective methods involve the nitration of a pyridine precursor before the pyrrole ring is formed.
A well-documented protocol involves the nitration of 2-bromo-5-methylpyridine-1-oxide. nih.govsemanticscholar.org In this procedure, the substrate is treated with a mixture of fuming nitric acid in concentrated sulfuric acid. This strong nitrating medium selectively installs the nitro group at the C-4 position of the pyridine ring, which is activated by the N-oxide functionality. This precursor, 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide, carries the nitro group in the precise location required to become the 6-position after the subsequent cyclization to form the final 1H-pyrrolo[3,2-c]pyridine ring system. nih.gov
Direct nitration of the pre-formed 1H-pyrrolo[3,2-c]pyridine heterocycle is generally not the preferred method. The high reactivity of the electron-rich pyrrole ring towards electrophilic attack would likely lead to a mixture of products, including nitration at the C-3 position, making the precursor nitration strategy superior in terms of regioselectivity and yield.
Derivatization Strategies and Functional Group Interconversions of 6-Nitro-1H-pyrrolo[3,2-c]pyridine
The nitro group is a versatile functional handle, and its reduction to an amino group is a fundamental transformation, opening pathways to a wide array of derivatives.
Reduction of the Nitro Group to Amino Functionality
The conversion of 6-Nitro-1H-pyrrolo[3,2-c]pyridine to 6-Amino-1H-pyrrolo[3,2-c]pyridine is a critical step for further derivatization, such as in the synthesis of diarylureas and diarylamides with potential biological activity. nih.gov Several standard reduction protocols are employed for this transformation, chosen based on substrate compatibility and desired selectivity.
| Reagent System | Typical Conditions | Notes |
| Stannous Chloride (SnCl₂)•2H₂O | The nitro compound is dissolved in a solvent like ethanol (B145695) or ethyl acetate, and an excess of SnCl₂•2H₂O is added. The reaction can be run at room temperature, heated to reflux, or accelerated with ultrasonic irradiation. nih.govscispace.comcommonorganicchemistry.com | A mild and widely used method for reducing aromatic nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Workup often involves neutralization with a base (e.g., NaHCO₃ or NaOH), which can precipitate tin salts that may require filtration through celite. commonorganicchemistry.comreddit.com |
| Catalytic Hydrogenation (H₂/Pd/C) | The substrate is dissolved in a suitable solvent (e.g., ethanol, methanol) and stirred under an atmosphere of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. commonorganicchemistry.comsciencemadness.org | This is a highly efficient method for both aromatic and aliphatic nitro group reductions. commonorganicchemistry.com A key consideration is the potential for this system to reduce other functional groups, such as halides, alkenes, or alkynes. commonorganicchemistry.com |
| Iron (Fe) Powder | Iron powder is used in an acidic medium, typically acetic acid or aqueous HCl. The reaction is often heated. | A classic, cost-effective, and selective method for nitro group reduction. commonorganicchemistry.com It is known to be tolerant of many other functional groups. scispace.com |
| Hydrazine Hydrate (B1144303) (N₂H₄•H₂O) with Pd/C | Hydrazine hydrate is used as a hydrogen source in a transfer hydrogenation reaction, catalyzed by Pd/C in a solvent like ethanol or isopropanol. sci-hub.boxresearchgate.net | This method avoids the need for a pressurized hydrogen gas apparatus and is highly effective for the selective reduction of nitro groups. researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.org While the direct use of a nitro group as a leaving group in such reactions is uncommon, it is not unprecedented. rsc.org More frequently, the nitro-substituted pyrrolopyridine scaffold is first converted into a more reactive derivative, such as a halide, to facilitate coupling.
A notable synthetic route involves the transformation of a nitro-pyridine precursor into a bromo-pyrrolo[3,2-c]pyridine intermediate, which then readily participates in Suzuki-Miyaura coupling. nih.gov For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines begins with 2-bromo-5-methyl-4-nitropyridine 1-oxide. This starting material undergoes a series of reactions, including reductive cyclization with iron powder in acetic acid, to form 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov This key bromo-intermediate is then subjected to Suzuki coupling conditions to introduce various aryl groups at the 6-position. nih.gov
The Suzuki-Miyaura reaction is highly effective for this purpose, typically employing a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate. nih.gov The reaction's success demonstrates a powerful strategy where the nitro group serves as a precursor to a functional group suitable for cross-coupling, enabling the synthesis of diverse derivatives. nih.gov The general applicability of Suzuki coupling is vast, though challenges can arise with unprotected nitrogen-rich heterocycles which may inhibit the catalyst. nih.gov However, specific protocols using ligands like SPhos and XPhos have been developed to overcome these issues. nih.gov
| Arylboronic Acid | Product | Catalyst | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|---|
| o-tolylboronic acid | 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 125 °C, 26 min (Microwave) | 65% |
| m-tolylboronic acid | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 125 °C, 26 min (Microwave) | 94% |
| p-tolylboronic acid | 6-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 125 °C, 26 min (Microwave) | 67% |
| 4-methoxyphenylboronic acid | 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 125 °C, 26 min (Microwave) | 51% |
| 4-ethoxyphenylboronic acid | 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 125 °C, 26 min (Microwave) | 57% |
Formation of Sulfonamide Derivatives
The synthesis of sulfonamide derivatives of the pyrrolo[3,2-c]pyridine scaffold is of significant interest due to the biological activities associated with this functional group. Typically, the formation of a sulfonamide involves the reaction of a sulfonyl chloride with an amine. In the context of 6-nitro-1H-pyrrolo[3,2-c]pyridine, a common synthetic strategy would involve the reduction of the nitro group to an amino group (6-amino-1H-pyrrolo[3,2-c]pyridine). This amine can then be reacted with a desired sulfonyl chloride to furnish the corresponding sulfonamide.
While direct examples starting from 6-nitro-1H-pyrrolo[3,2-c]pyridine are not prevalent in the provided search results, synthetic protocols for analogous pyrrolopyridine systems establish the feasibility of this approach. For example, various sulfonamides based on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core have been prepared. researchgate.net Similarly, N-pyrazole-sulfonamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized as potent enzyme inhibitors, highlighting the importance of this class of compounds. nih.gov This synthesis involved coupling an amine with a pyrazole (B372694) sulfonyl chloride, a method that could be adapted for the 6-amino-pyrrolo[3,2-c]pyridine intermediate.
Other Electrophilic and Nucleophilic Substitutions on the Ring System
The reactivity of the 6-nitro-1H-pyrrolo[3,2-c]pyridine ring system is dictated by the electronic properties of the fused pyrrole and pyridine rings, strongly modulated by the electron-withdrawing nitro group.
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring, exacerbated by the C-6 nitro group, makes the scaffold a prime candidate for nucleophilic aromatic substitution (SNAr). gcwgandhinagar.commdpi.com The nitro group strongly activates the ring towards attack by nucleophiles. Nucleophilic attack is generally favored at positions ortho and para to the electron-withdrawing group. In the pyrrolo[3,2-c]pyridine system, this would correspond to positions C-4 and C-7 relative to the pyridine nitrogen, with the nitro group at C-6 further activating the C-7 position. Reactions involving the displacement of a suitable leaving group (like a halide) at these positions by nucleophiles are a viable synthetic strategy. nih.gov
Regioselectivity and Stereoselectivity in Chemical Reactions of Pyrrolo[3,2-c]pyridine Derivatives
Regioselectivity is a critical consideration in the functionalization of the pyrrolo[3,2-c]pyridine skeleton. The fusion of the electron-rich pyrrole ring and the electron-deficient pyridine ring leads to complex reactivity patterns.
In the synthesis of the scaffold itself, regioselectivity plays a key role. For example, the nitration of 2-bromo-5-methylpyridine-1-oxide occurs specifically at the C-4 position, ortho to the N-oxide and meta to the bromo and methyl groups, to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide. nih.gov This selective nitration is crucial for the subsequent reductive cyclization that forms the pyrrole ring, ultimately defining the "c" fusion of the pyrrolo[3,2-c]pyridine system.
For substitution reactions on the pre-formed heterocycle, the inherent properties of the individual rings guide the outcome.
Nucleophilic Attack: Nucleophilic substitution on pyridines preferentially occurs at the C-2 and C-4 positions (C-4 and C-7 in this fused system). gcwgandhinagar.com The presence of the C-6 nitro group strongly directs nucleophilic attack, making positions activated by this group particularly susceptible.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Nitro-1H-pyrrolo[3,2-c]pyridine. Both ¹H and ¹³C NMR spectra would provide critical information regarding the chemical environment of each proton and carbon atom, respectively.
In the ¹H NMR spectrum, the protons of the pyrrolo[3,2-c]pyridine core would exhibit characteristic chemical shifts and coupling constants. The position of the nitro group at C6 would significantly influence the electronic environment and, consequently, the chemical shifts of the aromatic protons. For instance, the proton at C7 would likely appear as a singlet at a downfield chemical shift due to the anisotropic effect of the adjacent nitro group. The protons of the pyrrole (B145914) ring would also display distinct signals.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbon atom (C6) directly attached to the electron-withdrawing nitro group would be significantly deshielded and appear at a downfield chemical shift. The other carbon atoms of the pyridine (B92270) and pyrrole rings would also have characteristic chemical shifts that are influenced by their position relative to the nitrogen atoms and the nitro group.
While specific data for 6-Nitro-1H-pyrrolo[3,2-c]pyridine is not published, data from related compounds, such as 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, can provide insight into the expected spectral features. nih.gov
Illustrative ¹H NMR Data for a 1H-pyrrolo[3,2-c]pyridine Derivative
| Proton | Illustrative Chemical Shift (δ, ppm) |
|---|---|
| H-2 | 7.4 - 7.5 |
| H-3 | 6.8 - 6.9 |
| H-4 | 9.0 - 9.1 |
This table is illustrative and based on data for related compounds.
Illustrative ¹³C NMR Data for a 1H-pyrrolo[3,2-c]pyridine Derivative
| Carbon | Illustrative Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 102 - 103 |
| C-3 | 124 - 125 |
| C-3a | 130 - 131 |
| C-4 | 143 - 144 |
| C-6 | 149 - 150 |
| C-7 | 115 - 116 |
This table is illustrative and based on data for related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the molecular formula.
For 6-Nitro-1H-pyrrolo[3,2-c]pyridine, HRMS analysis would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of C₇H₆N₄O₂. The observed mass would be compared to the calculated theoretical mass to confirm the elemental composition. For instance, in the analysis of related 1H-pyrrolo[3,2-c]pyridine derivatives, HRMS has been used to confirm their molecular formulas with high accuracy. nih.govtandfonline.com
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be employed to analyze the purity of the compound and to identify any potential impurities or degradation products by their mass-to-charge ratio.
Illustrative HRMS Data
| Ion | Calculated m/z |
|---|
This table is illustrative and based on the molecular formula of 6-Nitro-1H-pyrrolo[3,2-c]pyridine.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-Nitro-1H-pyrrolo[3,2-c]pyridine would be expected to show distinct absorption bands corresponding to the N-H bond of the pyrrole ring, the C-H bonds of the aromatic system, and the N-O bonds of the nitro group.
Specifically, the N-H stretching vibration of the pyrrole ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The most characteristic peaks for the nitro group would be the asymmetric and symmetric stretching vibrations, which typically appear in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Illustrative IR Absorption Bands
| Functional Group | Illustrative Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Pyrrole) | 3200 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Asymmetric NO₂ Stretch | 1500 - 1550 |
| Symmetric NO₂ Stretch | 1300 - 1350 |
This table is illustrative and based on characteristic functional group absorption regions.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of the synthesized 6-Nitro-1H-pyrrolo[3,2-c]pyridine and for the assessment of its purity. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are powerful separation techniques that are widely used for this purpose.
In an HPLC or UPLC analysis, a solution of the compound is injected into a column packed with a stationary phase. The components of the mixture are then separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis detector, is used to monitor the eluting components, producing a chromatogram. The purity of the 6-Nitro-1H-pyrrolo[3,2-c]pyridine can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. These techniques are routinely used to assess the purity of related heterocyclic compounds.
The choice of the stationary phase (e.g., C18) and the mobile phase (a mixture of solvents like acetonitrile (B52724) and water) would be optimized to achieve the best separation.
Illustrative Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |
This table provides illustrative conditions for HPLC/UPLC analysis.
Computational and Theoretical Investigations of 6 Nitro 1h Pyrrolo 3,2 C Pyridine
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and predicting the chemical behavior of novel compounds.
Density Functional Theory (DFT) has become a standard method for calculating the ground state properties of molecular systems. For nitro-substituted pyridine (B92270) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate various energetic and electronic properties. researchgate.netnih.govderpharmachemica.com
These calculations provide optimized structural parameters (bond lengths and angles) and thermodynamic properties like the heat of formation. researchgate.net The introduction of a nitro group to a pyridine ring is known to significantly influence its electron density, thereby affecting its aromaticity and thermal stability. researchgate.net DFT calculations can quantify these effects by computing total electronic energies and other properties. researchgate.net
Table 1: Representative Parameters Calculated Using DFT for Pyridine Derivatives
| Calculated Parameter | Typical Method | Significance |
| Optimized Geometry | DFT/B3LYP/6-31G(d,p) | Predicts the most stable 3D structure, including bond lengths and angles. nih.gov |
| Total Electronic Energy | DFT with various basis sets | Provides a measure of the molecule's stability. researchgate.net |
| Heat of Formation (HOF) | Isodesmic Reactions with DFT | Indicates the energy released or absorbed upon the molecule's formation from its constituent elements. researchgate.net |
| Dipole Moment (μ) | DFT/B3LYP/6-31G(d,p) | Quantifies the overall polarity of the molecule, arising from its charge distribution. researchgate.net |
This table is illustrative of the types of parameters calculated for related compounds, based on available research.
The electronic distribution in 6-Nitro-1H-pyrrolo[3,2-c]pyridine is heavily influenced by the strongly electron-withdrawing nature of the nitro (NO₂) group. This effect can be visualized and quantified through several computational techniques.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for understanding chemical reactivity. For nitro-aromatic compounds, these maps typically show negative potential (red and yellow regions) concentrated around the electronegative oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue regions) highlight areas prone to nucleophilic attack. derpharmachemica.com
Charge Density and Mulliken Atomic Charges: Analysis of the electron density distribution provides insights into the charge separation within the molecule. researchgate.net Mulliken population analysis, for example, assigns partial charges to each atom, revealing the quantitative effect of the nitro group's inductive and resonance effects on the pyrrolopyridine scaffold. derpharmachemica.com
Natural Bond Orbital (NBO) Analysis: NBO analysis can further clarify the electronic structure by describing charge transfer interactions between filled donor orbitals and empty acceptor orbitals. researchgate.net In a molecule like 6-Nitro-1H-pyrrolo[3,2-c]pyridine, this would reveal the delocalization of electron density from the pyrrole (B145914) and pyridine rings towards the nitro group.
Computational methods are adept at predicting where and how a molecule is likely to react. The presence of the nitro group is a key determinant of the reactivity of the 1H-pyrrolo[3,2-c]pyridine core.
Site Selectivity: The powerful electron-withdrawing character of the nitro group activates the heterocyclic ring for nucleophilic attack. mdpi.com Computational models can predict the most likely sites for such reactions. Nucleophilic addition is often directed to the positions vicinal (adjacent) to the nitro group, as these sites are rendered more electron-deficient. mdpi.com This allows for the prediction of regioselectivity in chemical syntheses involving this scaffold.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling techniques, particularly docking studies, are essential for predicting how a ligand like 6-Nitro-1H-pyrrolo[3,2-c]pyridine might interact with a biological target, such as a protein or enzyme. These studies are foundational in drug discovery. researchgate.net
For related 1H-pyrrolo[3,2-c]pyridine derivatives, molecular docking studies have been performed to elucidate their binding modes with specific biological targets. For instance, derivatives of this scaffold have been investigated as inhibitors of tubulin polymerization. nih.govsemanticscholar.org
Docking simulations place the ligand into the binding site of a macromolecule and score the potential poses. These studies have suggested that the pyrrolo[3,2-c]pyridine scaffold can act as a rigid structure to position key pharmacophoric groups. nih.govsemanticscholar.org In studies of related compounds, the nitro group has been shown to be a key interacting moiety, often forming hydrogen bonds with amino acid residues in the target's active site. vulcanchem.com For example, docking studies of similar molecules into the colchicine (B1669291) binding site of tubulin predicted that a nitro group could form hydrogen bonds with residues such as Thrα179 and Asnβ349. nih.govvulcanchem.com
Table 2: Predicted Interactions for a Pyrrolo[3,2-c]pyridine Scaffold with Tubulin
| Interacting Ligand Group | Target Protein Residue(s) | Type of Interaction | Reference |
| Nitro Group | Thrα179, Asnβ349 | Hydrogen Bonding | nih.govvulcanchem.com |
| Pyrrolopyridine Scaffold | Colchicine Binding Site | Serves as a rigid core for orienting substituents. | nih.govsemanticscholar.org |
This table is based on findings for derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold.
Before a docking study can be performed, the most stable three-dimensional conformation of the ligand must be determined. Conformational analysis involves exploring the different spatial arrangements of a molecule to find the one with the lowest potential energy.
This process, known as energy minimization, is a critical first step in molecular modeling. researchgate.net By calculating the potential energy for various conformations, the global energy minimum—representing the most stable and likely bioactive conformation—can be identified. For rigid molecules like 6-Nitro-1H-pyrrolo[3,2-c]pyridine, the conformational space is more limited, but determining the precise orientation of substituents is still crucial for accurate docking predictions. nih.govsemanticscholar.org This ensures that the ligand shape used in the simulation is energetically favorable and thus a realistic representation for predicting binding interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdovepress.com For a compound like 6-Nitro-1H-pyrrolo[3,2-c]pyridine, QSAR models could be developed to predict its efficacy for a specific biological target, such as a protein kinase or a microbial enzyme, based on a training set of structurally similar compounds with known activities. acs.orgnih.gov
Derivation of Predictive Models for Biological Efficacy
The derivation of a predictive QSAR model for the biological efficacy of 6-Nitro-1H-pyrrolo[3,2-c]pyridine and its analogs would involve a series of steps. First, a dataset of pyrrolopyridine or nitroaromatic compounds with experimentally determined biological activities (e.g., IC₅₀ values) against a specific target would be compiled. acs.org The three-dimensional structures of these molecules would then be generated and optimized to their lowest energy state. dovepress.com
Using specialized software, a wide range of molecular descriptors would be calculated for each compound in the dataset. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like the Genetic Algorithm (GA), would then be employed to select the descriptors that best correlate with the biological activity and to generate a mathematical equation that defines this relationship. nih.govnih.gov
The robustness and predictive power of the resulting QSAR model would be rigorously evaluated using internal and external validation techniques. nih.gov A statistically significant model could then be used to predict the biological efficacy of new, unsynthesized compounds, including 6-Nitro-1H-pyrrolo[3,2-c]pyridine.
Below is a hypothetical QSAR model that could be derived for a series of compounds including 6-Nitro-1H-pyrrolo[3,2-c]pyridine, targeting a hypothetical protein kinase.
Hypothetical QSAR Model for Kinase Inhibition:
| Parameter | Value | Description |
| Equation | log(1/IC₅₀) = 0.45logP - 0.82LUMO + 0.15*TPSA - 2.13 | A mathematical model relating descriptors to biological activity. |
| n | 35 | Number of compounds in the training set. |
| r² | 0.88 | The coefficient of determination, indicating the model's fit to the data. |
| q² | 0.75 | The cross-validated correlation coefficient, indicating the model's internal predictivity. nih.gov |
| pred_r² | 0.81 | The correlation coefficient for an external test set, indicating the model's external predictivity. nih.gov |
This table is illustrative and does not represent actual experimental data for 6-Nitro-1H-pyrrolo[3,2-c]pyridine.
Identification of Key Molecular Descriptors
The process of building a QSAR model also identifies the key molecular descriptors that are most influential in determining the biological activity of the compounds. ucsb.edu For a molecule like 6-Nitro-1H-pyrrolo[3,2-c]pyridine, these descriptors would likely fall into several categories:
Electronic Descriptors: The nitro group is strongly electron-withdrawing, which can significantly impact the electronic properties of the pyrrolopyridine ring system. Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and atomic charges are often important for nitroaromatic compounds, as they can relate to reactivity and interactions with biological targets. ucsb.eduresearchgate.net The mutagenicity of some nitroaromatic compounds, for instance, has been linked to their LUMO energy. nih.gov
Hydrophobic Descriptors: The hydrophobicity of a molecule, often quantified by its octanol-water partition coefficient (logP), is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.govnih.gov
Topological and Steric Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. For example, the Topological Polar Surface Area (TPSA) is a good indicator of a molecule's ability to permeate cell membranes. nih.gov Steric descriptors can account for how the molecule fits into the binding site of a target protein. nih.gov
Potentially Significant Molecular Descriptors for 6-Nitro-1H-pyrrolo[3,2-c]pyridine:
| Descriptor | Type | Potential Influence on Biological Activity |
| logP | Hydrophobic | Influences membrane permeability and binding to hydrophobic pockets. nih.gov |
| LUMO Energy | Electronic | Relates to the molecule's electrophilicity and potential for specific types of reactions. researchgate.net |
| Dipole Moment | Electronic | Affects the overall polarity and long-range interactions with the target. mdpi.com |
| TPSA | Topological | Predicts hydrogen bonding capacity and membrane permeability. nih.gov |
| Molecular Weight | Constitutional | Affects overall size and diffusion properties. ucsb.edu |
| Number of H-bond donors/acceptors | Constitutional | Determines potential for specific hydrogen bond interactions with the target. ucsb.edu |
This table presents a hypothetical selection of descriptors based on the general properties of related compounds.
In Silico Prediction of Pharmacokinetic Profiles (e.g., ADME)
Beyond biological efficacy, the success of a potential drug molecule depends on its pharmacokinetic profile, which encompasses its Absorption, Distribution, Metabolism, and Excretion (ADME). biosolveit.denih.gov In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify compounds with potentially poor ADME profiles and reducing the risk of late-stage failures. nih.govresearchgate.net
For 6-Nitro-1H-pyrrolo[3,2-c]pyridine, a variety of ADME properties could be predicted using computational models. These models are typically built from large datasets of compounds with experimentally determined pharmacokinetic data. nih.gov
Hypothetical In Silico ADME Profile for 6-Nitro-1H-pyrrolo[3,2-c]pyridine:
| ADME Parameter | Predicted Value/Classification | Significance |
| Human Intestinal Absorption | High | Predicts the extent to which the compound will be absorbed from the gut into the bloodstream. eijppr.com |
| Blood-Brain Barrier (BBB) Penetration | Low | Indicates whether the compound is likely to cross into the central nervous system. proquest.com |
| CYP450 2D6 Inhibition | Non-inhibitor | Predicts the likelihood of drug-drug interactions, as CYP2D6 is a major drug-metabolizing enzyme. |
| P-glycoprotein (P-gp) Substrate | No | P-gp is an efflux pump that can remove drugs from cells, affecting their distribution and efficacy. eijppr.com |
| Aqueous Solubility (logS) | -3.5 | Solubility is critical for absorption and formulation. |
| Drug-likeness Score | 0.4 | An overall score based on multiple parameters, indicating similarity to known drugs. eijppr.com |
This table is for illustrative purposes only and the values are not based on experimental data for 6-Nitro-1H-pyrrolo[3,2-c]pyridine.
These in silico predictions provide a valuable, albeit preliminary, assessment of a compound's potential. While they cannot replace experimental testing, they are instrumental in guiding the design and selection of molecules with a higher probability of success in the lengthy and costly process of drug development. numberanalytics.com
Biological Activity of 6-Nitro-1H-pyrrolo[3,2-c]pyridine Derivatives: A Review of Current Research
An extensive review of available scientific literature reveals a notable scarcity of specific research on the biological and mechanistic pharmacology of derivatives of the chemical compound 6-Nitro-1H-pyrrolo[3,2-c]pyridine for anticancer applications.
While the broader class of 1H-pyrrolo[3,2-c]pyridine derivatives has been a subject of significant interest in medicinal chemistry, leading to the development of potent anticancer agents, studies focusing specifically on derivatives containing a nitro group at the 6-position of the pyrrolopyridine core are not prominently featured in published research. nih.govnih.gov
Research into related, non-nitrated 1H-pyrrolo[3,2-c]pyridine derivatives has identified potent compounds with significant anticancer and antiproliferative activities. These studies have detailed the mechanisms of action that align with the specific areas of interest outlined in the query, including cytotoxicity against various cancer cell lines, tubulin polymerization inhibition, and the induction of cell cycle arrest and apoptosis.
For instance, a series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as inhibitors that bind to the colchicine site on tubulin. nih.gov These compounds demonstrated moderate to excellent antitumor activities against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines. nih.gov One of the most potent compounds from this series, designated 10t, exhibited IC₅₀ values ranging from 0.12 to 0.21 μM. nih.gov Mechanistic studies confirmed that this class of compounds potently inhibits tubulin polymerization, disrupts microtubule dynamics, causes cell cycle arrest in the G2/M phase, and induces apoptosis. nih.gov
Similarly, other pyrrolo[3,2-c]pyridine derivatives have been investigated as FMS kinase inhibitors, showing strong potency against ovarian, prostate, and breast cancer cell lines with IC₅₀ values in the sub-micromolar range. nih.gov
However, these promising findings relate to derivatives with different substitutions (e.g., aryl or bromo groups) at the 6-position. The synthesis routes described for these compounds often start with a nitropyridine precursor, but the nitro group is typically reduced and eliminated during the formation of the final pyrrolopyridine scaffold. nih.gov
Consequently, there is no specific data available in the reviewed literature to populate the requested article outline for 6-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives . The sections on in vitro cytotoxicity, molecular target identification (including tubulin and colchicine site modulation), cell cycle arrest, and apoptosis induction for this specific subclass of compounds remain uninvestigated in the accessible scientific domain. Further research is required to determine if the 6-nitro substitution would yield similar or enhanced biological activities compared to other derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold.
Biological Activity and Mechanistic Pharmacology of 6 Nitro 1h Pyrrolo 3,2 C Pyridine Derivatives
Anticancer and Antiproliferative Activities
Identification of Molecular Targets and Pathways
Kinase Inhibition (e.g., FMS Kinase, Aurora Kinases)
Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated notable activity as kinase inhibitors, particularly against FMS kinase (also known as CSF-1R) and Aurora kinases. These enzymes are crucial regulators of cell signaling pathways, and their dysregulation is often implicated in cancer and inflammatory diseases.
A series of diarylamide and diarylurea derivatives incorporating the pyrrolo[3,2-c]pyridine scaffold have been synthesized and evaluated for their ability to inhibit FMS kinase. nih.gov Among these, certain compounds exhibited potent inhibitory effects. For instance, compound 1r (a diarylamide derivative) was identified as a highly potent FMS kinase inhibitor with an IC50 value of 30 nM, making it 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM). nih.gov The inhibitory activity of these compounds was also assessed in a cellular context using bone marrow-derived macrophages (BMDMs). In this assay, compound 1r demonstrated an IC50 of 84 nM, which was 2.32-fold more potent than KIST101029 (IC50 = 195 nM). nih.gov
The selectivity of these compounds is a critical aspect of their potential as therapeutic agents. Compound 1r was screened against a panel of 40 kinases and showed significant selectivity for FMS kinase, with an 81% inhibition at a 1 µM concentration. nih.gov Its inhibitory activity against other kinases, such as FLT3 (D835Y) and c-MET, was considerably lower, indicating a selectivity of over 33-fold for FMS kinase. nih.gov
While the provided data focuses heavily on FMS kinase, the broader class of pyrrolopyridines, to which 6-nitro-1H-pyrrolo[3,2-c]pyridine belongs, has been investigated for the inhibition of other kinases as well. For example, some pyrrolo[2,3-d]pyrimidine analogs have been explored as CSF1R inhibitors. mdpi.com
Table 1: FMS Kinase Inhibitory Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives
| Compound | FMS Kinase IC50 (nM) | BMDM IC50 (nM) |
| 1r | 30 | 84 |
| 1e | 60 | Not Reported |
| KIST101029 | 96 | 195 |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors. nih.gov
Selectivity Assessment Against Cancer Cells versus Normal Cells
A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing toxicity to normal, healthy cells. Derivatives of 6-nitro-1H-pyrrolo[3,2-c]pyridine have been evaluated for this selective cytotoxicity.
Compound 1r , the potent FMS kinase inhibitor, was tested for its antiproliferative activity against a panel of cancer cell lines, including six ovarian, two prostate, and five breast cancer cell lines. nih.gov The IC50 values for this compound ranged from 0.15 to 1.78 µM, demonstrating significant anticancer activity. nih.gov Importantly, this compound also showed selectivity towards cancer cells over normal fibroblasts, a desirable characteristic for a potential anticancer agent. nih.gov
Another study focused on a different series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors. nih.gov The most potent compound from this series, 10t , exhibited strong antiproliferative activity against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer), with IC50 values ranging from 0.12 to 0.21 µM. nih.gov While this study highlights potent anticancer activity, the direct comparison of toxicity against normal cell lines was not explicitly detailed in the provided information.
Table 2: Antiproliferative Activity of Compound 1r Against Various Cancer Cell Lines
| Cancer Type | Cell Lines | IC50 Range (µM) |
| Ovarian | 6 cell lines | 0.15 - 1.78 |
| Prostate | 2 cell lines | 0.15 - 1.78 |
| Breast | 5 cell lines | 0.15 - 1.78 |
Data indicates the range of IC50 values observed for compound 1r across the tested cell lines. nih.gov
Mutagenicity and Genotoxicity Evaluation of Nitro-Containing Analogs
The presence of a nitro group in aromatic compounds can sometimes be associated with mutagenic and genotoxic effects. Therefore, the evaluation of these properties is a critical step in the development of nitro-containing drug candidates.
Structure-Activity Relationships Governing Mutagenic Potential
The mutagenic potential of nitro-aromatic compounds is influenced by several structural and electronic factors. researchgate.net Quantitative structure-activity relationship (QSAR) studies have been conducted on a large number of aromatic and heteroaromatic nitro compounds to understand the determinants of their mutagenicity in the Ames test. nih.gov These studies have revealed that hydrophobicity and the energies of the lowest unoccupied molecular orbitals (LUMO) are key factors. nih.gov Generally, compounds with three or more fused rings tend to exhibit greater mutagenic potency. nih.gov
For nitro-aromatic compounds, the orientation of the nitro group relative to the aromatic ring system is also a significant factor. researchgate.net If the nitro group is perpendicular or nearly perpendicular to the plane of the aromatic rings, the compound often shows weak or no mutagenicity. researchgate.net This structural feature can influence the compound's ability to undergo the necessary metabolic activation to an electrophilic species that can interact with DNA.
Metabolic Activation and DNA Adduct Formation
The genotoxicity of many nitro-aromatic compounds is dependent on their metabolic activation to reactive intermediates that can form covalent bonds with DNA, creating DNA adducts. researchgate.net This activation typically involves the reduction of the nitro group to a nitroso-aromatic compound, which can be further reduced to a hydroxylamine (B1172632). researchgate.net This hydroxylamine can then be O-esterified to form a highly reactive species that readily forms DNA adducts. researchgate.net
Studies on compounds like 1-nitropyrene (B107360) and 1,6-dinitropyrene (B1200346) have shown that nitroreductase enzymes play a crucial role in their metabolic activation and subsequent DNA binding. nih.gov For instance, 1,6-dinitropyrene is known to form N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene as a major DNA adduct in various tissues. nih.gov The formation of such adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. nih.gov
In the context of food mutagens like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), metabolic activation by cytochrome P-450 enzymes leads to the formation of a genotoxic metabolite, 2-hydroxamino-PhIP, which is capable of inducing DNA damage. nih.gov This highlights the importance of specific metabolic pathways in the genotoxicity of such compounds.
Other Investigated Pharmacological Applications of Pyrrolo[3,2-c]pyridine Scaffolds
Beyond their role as kinase inhibitors and potential anticancer agents, the versatile pyrrolo[3,2-c]pyridine scaffold has been explored for other pharmacological applications.
Enzyme Inhibition (e.g., Nitrile Reductase queF)
While specific studies on the inhibition of nitrile reductase queF by 6-nitro-1H-pyrrolo[3,2-c]pyridine derivatives were not prominently available in the searched literature, the broader class of pyrrolopyridine derivatives has been investigated for various enzyme inhibitory activities. The structural features of the pyrrolo[3,2-c]pyridine nucleus make it an attractive scaffold for designing inhibitors against a range of enzymatic targets. The isosteric relationship of pyrrolo[3,2-c]pyridines to other biologically active molecules, such as the antithrombotic drug ticlopidine, has prompted investigations into their effects on platelet aggregation, which is linked to enzymatic pathways. nih.gov
Receptor Modulation (e.g., GnRH Receptor Antagonism)
Currently, there is no publicly available research specifically identifying 6-nitro-1H-pyrrolo[3,2-c]pyridine derivatives as modulators of the Gonadotropin-Releasing Hormone (GnRH) receptor. While other non-peptide heterocyclic compounds, such as those with thieno[2,3-b]pyridine-4-one and imidazolo[1,2-a]pyrimidin-5-one cores, have been developed as GnRH receptor antagonists, this specific activity has not been documented for the pyrrolo[3,2-c]pyridine scaffold. nih.gov
Antiplatelet Aggregation Effects
A series of pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation. nih.gov These compounds were designed as isosteres of ticlopidine, a known antithrombotic drug. In vitro studies using human platelet-rich plasma showed that these derivatives can effectively inhibit aggregation induced by adenosine (B11128) 5'-diphosphate (ADP). nih.gov
The structure-activity relationship (SAR) studies revealed that the antiplatelet effects of these compounds are closely related to their lipophilicity. nih.gov Further investigations into 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines (THPPs) demonstrated moderate, dose-dependent inhibition of platelet aggregation induced by both adrenaline and, to a lesser degree, ADP. oup.com Certain derivatives were found to inhibit the second phase of adrenaline-induced aggregation, a process dependent on thromboxane (B8750289) A2 production and ADP release. oup.com One promising derivative, 2-ethyl THPI, showed potency nearly equivalent to aspirin (B1665792) in adrenaline-stimulated aggregation, with an IC50 value of 90 μM. oup.com The research suggested that an optimal lipophilicity, corresponding to a log P value of approximately 2.5, was beneficial for the antiplatelet activity of these compounds. oup.com
| Compound Class | Inducer | Key Findings | Reference |
| Pyrrolo[3,2-c]pyridines | ADP | Activity is related to lipophilicity. | nih.gov |
| 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines (THPPs) | Adrenaline, ADP | Moderately inhibited adrenaline- and ADP-induced aggregation. | oup.com |
| 2-ethyl THPI | Adrenaline | Exhibited an IC50 of 90 μM, comparable to aspirin. | oup.com |
Antitrypanosomal Activity
The search for new treatments for Chagas disease, caused by the protozoan Trypanosoma cruzi, has led to the investigation of various nitroheterocyclic compounds. nih.govmdpi.com The mechanism of action for many of these compounds, including the therapeutic nitro-prodrugs benznidazole (B1666585) and nifurtimox, relies on the enzymatic reduction of a nitro group within the parasite. researchgate.net This process, often mediated by a type I nitroreductase (NTR), generates reactive metabolites that are toxic to the parasite. researchgate.net
While direct studies on 6-nitro-1H-pyrrolo[3,2-c]pyridine are limited, research on related structures highlights the potential of this class. For instance, novel 1-substituted 2-nitropyrrole derivatives have been synthesized and evaluated for their activity against T. cruzi. nih.govmdpi.com One compound from this series demonstrated activity against the intracellular amastigote form of the parasite with an EC50 value of 3.6 ± 1.8 µM and showed good selectivity over host cells. mdpi.com
Furthermore, nucleoside analogues based on the pyrrolo[2,3-b]pyridine (a structural isomer of the [3,2-c] scaffold) have also shown potent antitrypanosomal activity. nih.gov These findings underscore the importance of the nitro-heterocyclic pharmacophore in designing agents against T. cruzi and suggest that 6-nitro-1H-pyrrolo[3,2-c]pyridine derivatives are worthy candidates for future investigation in this area. nih.govnih.gov
| Compound Class | Target Organism | Key Findings | EC50 Value | Reference |
| 2-Nitropyrrole Derivatives | T. cruzi (amastigotes) | Showed activity and good selectivity over host cells. | 3.6 ± 1.8 µM | mdpi.com |
| Pyrrolo[2,3-b]pyridine Analogues | T. cruzi | C7 modification led to potent activity. | Not specified | nih.gov |
Anti-inflammatory Potential
Derivatives of pyrrolo[3,2-c]pyridine have demonstrated significant potential as anti-inflammatory agents through the inhibition of FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R). nih.govtandfonline.com FMS kinase is a type III receptor tyrosine kinase whose overexpression is linked to various inflammatory disorders, including rheumatoid arthritis. nih.govnih.gov
In a study evaluating eighteen pyrrolo[3,2-c]pyridine derivatives, several compounds showed potent inhibitory effects against FMS kinase. nih.gov The most potent of these, compound 1r , exhibited an IC50 of 30 nM against the kinase, which was 3.2 times more potent than the lead compound, KIST101029. nih.govtandfonline.com
The anti-inflammatory potential of compound 1r was further confirmed in a cell-based assay using bone marrow-derived macrophages (BMDMs). nih.gov FMS kinase signaling is crucial for the proliferation and survival of macrophages, which are key cells in the inflammatory process. Compound 1r inhibited CSF-1-induced BMDM growth with an IC50 of 84 nM, making it 2.32-fold more potent than the lead compound in this assay. nih.govtandfonline.com This selective inhibition of FMS kinase highlights the promise of pyrrolo[3,2-c]pyridine derivatives as candidates for the development of new anti-inflammatory and anti-arthritic drugs. nih.govresearchgate.net
| Compound | Target | Activity | IC50 Value | Reference |
| 1r | FMS Kinase | Potent and selective inhibition. | 30 nM | nih.govtandfonline.com |
| 1r | Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of CSF-1-induced growth. | 84 nM | nih.govtandfonline.com |
| KIST101029 | FMS Kinase | Lead compound for comparison. | 96 nM | nih.govtandfonline.com |
| KIST101029 | Bone Marrow-Derived Macrophages (BMDMs) | Lead compound for comparison. | 195 nM | nih.govtandfonline.com |
Future Directions and Research Gaps for 6 Nitro 1h Pyrrolo 3,2 C Pyridine
Unexplored Synthetic Avenues and Methodological Advancements
A recently reported synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines highlights a common pathway. This process begins with the commercially available 2-bromo-5-methylpyridine, which undergoes oxidation, nitration, and subsequent reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key intermediate. nih.gov Cyclization in the presence of iron powder and acetic acid yields 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov This intermediate is then coupled with various arylboronic acids via a Suzuki cross-coupling reaction to generate the final products. nih.govsemanticscholar.org
Table 1: Key Intermediates and Reactions in the Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Intermediate/Reaction | Description | Reference |
| 2-bromo-5-methylpyridine-1-oxide | Formed by the oxidation of 2-bromo-5-methylpyridine. | nih.gov |
| 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide | Result of nitration of the pyridine-1-oxide. | nih.gov |
| 6-bromo-1H-pyrrolo[3,2-c]pyridine | Synthesized via cyclization of the preceding intermediate. | nih.gov |
| Suzuki Cross-Coupling | Used to introduce aryl groups at the 6-position. | nih.govsemanticscholar.org |
Comprehensive In Vivo Pharmacological Evaluation and Efficacy Studies
To date, the majority of biological evaluations of 6-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives have been conducted in vitro. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have shown moderate to excellent antiproliferative activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7. nih.govresearchgate.net One particularly potent derivative, designated 10t, exhibited IC50 values ranging from 0.12 to 0.21 μM. nih.govresearchgate.net Another study on pyrrolo[3,2-c]pyridine derivatives identified compounds with potent inhibitory effects against FMS kinase, with IC50 values as low as 30 nM. nih.gov
While these in vitro results are encouraging, comprehensive in vivo pharmacological evaluations are imperative to assess the true therapeutic potential of these compounds. Future research must include well-designed animal studies to investigate the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of lead candidates. Efficacy studies in relevant animal models of cancer and inflammatory diseases will be crucial to determine their in vivo activity and to establish a potential therapeutic window. Such studies are essential to bridge the gap between promising in vitro data and clinical applicability.
Deepening Mechanistic Understanding at the Molecular and Cellular Levels
A deeper understanding of the molecular and cellular mechanisms of action of 6-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives is fundamental for their optimization and clinical translation. Current research suggests that some derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govsemanticscholar.org For example, compound 10t was shown to potently inhibit tubulin polymerization and cause G2/M phase cell cycle arrest in HeLa cells. nih.govresearchgate.net Other derivatives have been identified as inhibitors of FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory disorders. nih.gov
Future investigations should employ a range of advanced molecular and cellular biology techniques to further elucidate these mechanisms. This includes identifying specific binding partners through proteomics approaches, delineating signaling pathways affected by these compounds, and investigating potential off-target effects. Understanding the precise molecular interactions will be key to designing more selective and potent inhibitors.
Development of Novel Derivatizations for Enhanced Therapeutic Profiles
The 1H-pyrrolo[3,2-c]pyridine scaffold offers numerous positions for chemical modification, providing a rich opportunity for the development of novel derivatives with enhanced therapeutic profiles. Structure-activity relationship (SAR) studies have already provided valuable insights. For instance, the introduction of an indolyl moiety as the B-ring in certain 1H-pyrrolo[3,2-c]pyridine derivatives has been shown to result in potent antiproliferative activities. nih.gov
Future derivatization efforts should focus on systematically exploring the chemical space around the core scaffold. This includes the synthesis and evaluation of a diverse library of analogs with modifications at various positions of the pyrrole (B145914) and pyridine (B92270) rings. The goal is to improve key properties such as potency, selectivity, solubility, and metabolic stability. For example, introducing different substituents on the aryl ring at the 6-position or modifying the substituent at the 1-position could significantly impact biological activity and pharmacokinetic properties.
Table 2: Examples of Bioactive 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | Key Structural Feature | Biological Activity | Reference |
| 10t | Indolyl moiety as the B-ring | Potent antiproliferative activity (IC50 = 0.12-0.21 μM) | nih.govresearchgate.net |
| 1r | Diarylurea with pyrrolo[3,2-c]pyridine scaffold | Potent FMS kinase inhibitor (IC50 = 30 nM) | nih.gov |
Integration of Advanced Computational Approaches for Rational Design
Advanced computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can play a pivotal role in the rational design of novel 6-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives. Molecular modeling studies have already been used to predict the binding modes of these compounds with their biological targets. For example, docking studies suggested that compound 10t interacts with the colchicine-binding site of tubulin through hydrogen bonds. nih.gov
Future research should leverage more sophisticated computational tools to guide the design of new analogs with improved properties. This includes the use of molecular dynamics simulations to understand the dynamic behavior of the ligand-protein complexes, free energy calculations to more accurately predict binding affinities, and machine learning algorithms to develop predictive QSAR models. By integrating these in silico methods with synthetic chemistry and biological evaluation, the drug discovery process can be significantly accelerated, leading to the more rapid identification of promising clinical candidates.
Q & A
Q. What are the common synthetic routes for 6-Nitro-1H-pyrrolo[3,2-c]pyridine?
The synthesis of nitro-substituted pyrrolopyridines typically involves cyclization or condensation reactions. For example:
- Cyclization with nitration : A two-step approach may involve synthesizing the pyrrolopyridine core followed by regioselective nitration. Acetic acid is often used as a solvent for cyclization .
- One-step conversion : Efficient methods for related compounds (e.g., octahydro derivatives) utilize direct functionalization of pre-existing pyrrolopyridine scaffolds, such as cyano-to-pyrrolidine conversions under mild conditions .
- Substitution strategies : Bromo or chloro intermediates (e.g., 4-bromo-1H-pyrrolo[3,2-c]pyridine) can serve as precursors for nitro group introduction via nucleophilic aromatic substitution .
Q. What spectroscopic techniques confirm the structure of 6-Nitro-1H-pyrrolo[3,2-c]pyridine?
Key methods include:
- 1H/13C NMR : Assigns proton environments and confirms substitution patterns. For example, nitro groups cause deshielding effects on adjacent protons .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and isotopic patterns, as demonstrated for pyrrolo[2,3-b]pyridine derivatives with nitro substituents .
- X-ray crystallography : Resolves bond angles and intermolecular interactions (e.g., π-π stacking in furo[3,2-c]pyridine complexes) .
Q. What biological activities are reported for pyrrolo[3,2-c]pyridine derivatives?
Pyrrolopyridines exhibit diverse pharmacological properties:
- Anticancer : Derivatives with rigid tricyclic cores inhibit colchicine-binding sites, showing activity against HeLa, SGC-7901, and MCF-7 cell lines .
- Antiviral/CCR5 antagonism : Octahydro-pyrrolo[3,2-c]pyridine derivatives act as CCR5 antagonists, relevant to HIV research .
- CYP51 inhibition : 4H-Pyrano[3,2-c]pyridine analogues demonstrate potential as antifungal agents by targeting sterol 14α-demethylase .
Advanced Research Questions
Q. How can regioselectivity be controlled during nitration of pyrrolo[3,2-c]pyridine derivatives?
Regioselectivity depends on:
- Electronic effects : Nitro groups preferentially occupy electron-deficient positions. For example, nitration at the 6-position is favored due to resonance stabilization .
- Directing groups : Substituents like bromo or trifluoromethyl can block specific sites. Bromo intermediates (e.g., 6-bromo-1-methyl derivatives) enable selective functionalization .
- Reaction conditions : Mild nitrating agents (e.g., HNO3/AcOH) reduce side reactions, as seen in analogous pyrrolo[2,3-b]pyridine syntheses .
Q. What methodological challenges arise in purity assessment of nitro-substituted pyrrolopyridines?
Challenges include:
- Byproduct formation : Nitration may generate regioisomers or oxidized byproducts. HPLC or LC-MS is critical for resolving impurities .
- Stability issues : Nitro groups can decompose under acidic/basic conditions. Purity evaluation requires inert storage (e.g., argon atmosphere) and low-temperature analysis .
- Spectroscopic overlap : Similar retention times in chromatography or overlapping NMR signals complicate quantification. Multi-technique validation (e.g., NMR + HRMS) is recommended .
Q. How do computational methods enhance the design of pyrrolo[3,2-c]pyridine-based inhibitors?
Advanced approaches include:
- Molecular docking : Predicts binding modes to targets like colchicine-binding sites or CYP51. For example, rigid tricyclic cores in 1H-pyrrolo[3,2-c]pyridines optimize steric complementarity .
- Molecular dynamics (MD) simulations : Evaluates ligand-protein stability over time. MD studies on CYP51 inhibitors revealed key hydrogen bonds and hydrophobic interactions .
- QSAR modeling : Links substituent effects (e.g., nitro, trifluoromethyl) to bioactivity, guiding synthetic prioritization .
Q. What intermolecular interactions stabilize pyrrolo[3,2-c]pyridine crystals?
X-ray studies highlight:
- π-π stacking : Between aromatic rings (3.44–3.83 Å spacing) in 2-methylfuro[3,2-c]pyridine complexes .
- Hydrogen bonding : Intramolecular O–H···O and intermolecular C–H···O bonds form 3D networks .
- Halogen interactions : Short Cl···Cl contacts (3.384 Å) contribute to crystal packing .
Q. How are Structure-Activity Relationship (SAR) studies conducted for anticancer pyrrolopyridines?
Methodology includes:
Core modification : Comparing pyrrolo[3,2-c]pyridine with related scaffolds (e.g., pyrano derivatives) to assess ring flexibility .
Substituent screening : Testing nitro, bromo, or methyl groups at positions 1, 4, and 6 for cytotoxicity .
In vitro profiling : Dose-response assays (IC50) across cancer cell lines to rank potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
